Cas no 4110-33-2 (2,4-Dinitrobenzonitrile)

2,4-Dinitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,4-Dinitrobenzonitrile
- 2 4-DINITROBENZONITRILE 97
- 2,4-Dinitro-benzonitril
- 2,4-dinitro-benzonitrile
- o,p-diNO2PhCN
- OR5158
- AKOS022182259
- CS-0138002
- DTXSID40339144
- 2,4-Dinitrobenzonitrile, 97%
- AKOS015889020
- SCHEMBL82629
- 1-Cyano-2,4-dinitrobenzene
- 4110-33-2
- DTXCID40290226
-
- MDL: MFCD00465665
- インチ: InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H
- InChIKey: KCUDEOWPXBMDJE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 193.01200
- どういたいしつりょう: 193.01235559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 100-103 °C (lit.)
- ふってん: 395.1±32.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:53.6°f
摂氏度:12°c - 屈折率: 1.615
- PSA: 115.43000
- LogP: 2.42108
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,4-Dinitrobenzonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H228-H302-H312-H332
- 警告文: P210-P280
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: S16; S36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R11; R20/21/22
2,4-Dinitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4-Dinitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-5G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5G |
¥1536.97 | 2022-02-24 | |
A2B Chem LLC | AB60324-5g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5g |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AB60324-1g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1g |
$98.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-1G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1G |
¥459.58 | 2022-02-24 |
2,4-Dinitrobenzonitrile 関連文献
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1. 132. Some derivatives of thioxanthenC. V. T. Campbell,A. Dick,J. Ferguson,J. D. Loudon J. Chem. Soc. 1941 747
-
Y. I. Smushkevich,V. Y. Smushkevich,M. I. Usorov J. Chem. Res. (S) 1999 407
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3. NotesWilliam H. Patterson,Frederick R. Storrie J. Chem. Soc. 1937 1745
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4. Radical adamantyldenitration in polynitrobenzenes. Selectivity of homolytic aromatic ipso substitutionLorenzo Testaferri,Marcello Tiecco,Marco Tingoli J. Chem. Soc. Perkin Trans. 2 1979 469
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5. Formula index
-
6. 233. Organic molecular compounds. Part IIG. Macdonald Bennett,Ralph L. Wain J. Chem. Soc. 1936 1108
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7. 283. The mobility of groups in certain benzonitrilesC. W. N. Holmes,J. D. Loudon J. Chem. Soc. 1940 1521
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8. CX.—The oximes of 2 : 4-dinitrobenzil and the Beckmann changeGerald Bishop,Oscar L. Brady J. Chem. Soc. 1926 129 810
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9. Index to authors, 1937
2,4-Dinitrobenzonitrileに関する追加情報
2,4-Dinitrobenzonitrile (CAS No: 4110-33-2)
2,4-Dinitrobenzonitrile, also known by its CAS registry number 4110-33-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzonitrile group substituted with two nitro groups at the 2 and 4 positions. The presence of these substituents imparts distinctive electronic and chemical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,4-Dinitrobenzonitrile typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the nitro groups at the 2 and 4 positions requires precise control over the reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and yield of this synthesis process. Researchers have also explored alternative routes, such as microwave-assisted synthesis and continuous flow chemistry, to further optimize the production of this compound.
2,4-Dinitrobenzonitrile exhibits remarkable electronic properties due to the electron-withdrawing nature of the nitro groups. These groups enhance the electrophilic character of the benzonitrile ring, making it highly reactive towards nucleophilic aromatic substitution reactions. This reactivity has been exploited in various chemical transformations, including the synthesis of heterocyclic compounds and advanced materials. Recent studies have demonstrated its potential as a building block for constructing functional polymers with tailored electronic properties.
In terms of applications, 2,4-Dinitrobenzonitrile has found significant use in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to its incorporation into metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional gas adsorption capabilities and are being explored for applications in gas storage and separation technologies. Additionally, this compound has been utilized as a precursor for synthesizing advanced organic semiconductors, which are critical components in modern optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The environmental impact of 2,4-Dinitrobenzonitrile has also been a subject of recent research. Studies have focused on understanding its degradation pathways under various environmental conditions, including photolysis and microbial degradation. These investigations aim to develop strategies for minimizing its environmental footprint while maximizing its beneficial applications. Furthermore, researchers have explored the use of biodegradable catalysts and green chemistry principles in its synthesis to enhance sustainability.
In conclusion, 2,4-Dinitrobenzonitrile (CAS No: 4110-33-2) is a versatile compound with a wide range of applications in chemistry and materials science. Its unique molecular structure and electronic properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to unfold, the potential for new applications of this compound is expected to grow significantly.
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